Colchiceineamide-L-ephedrine phosphate
描述
属性
CAS 编号 |
76109-92-7 |
|---|---|
分子式 |
C30H34NNa2O9P |
分子量 |
629.5 g/mol |
IUPAC 名称 |
disodium;[(1R,2S)-2-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]-1-phenylpropyl] phosphate |
InChI |
InChI=1S/C30H36NO9P.2Na/c1-18(28(40-41(33,34)35)19-10-8-7-9-11-19)31(2)23-14-12-20-16-26(37-4)29(38-5)30(39-6)27(20)21-13-15-25(36-3)24(32)17-22(21)23;;/h7-11,13,15-18,23,28H,12,14H2,1-6H3,(H2,33,34,35);;/q;2*+1/p-2/t18-,23-,28-;;/m0../s1 |
InChI 键 |
NHVUDCZRHKSAQB-DLTADJTPSA-L |
SMILES |
CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |
规范 SMILES |
CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |
同义词 |
colchiceineamide-L-ephedrine phosphate |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Comparison with Colchicine and Derivatives
Colchiceineamide-L-ephedrine phosphate shares structural homology with colchicine, a tropolone alkaloid used in gout treatment. Key differences include:
- Phosphate Functionalization: The addition of a phosphate group to the L-ephedrine subunit likely enhances water solubility compared to non-phosphorylated colchicine derivatives. For example, colchicine itself has low aqueous solubility (0.25 mg/mL), whereas phosphate esters like ephedrine phosphate exhibit higher solubility (e.g., 59.9 g/100 mL for sodium dihydrogen phosphate) .
- Bioactivity : Colchicine targets tubulin polymerization, but the phosphate group in this compound may alter pharmacokinetics (e.g., delayed absorption or prolonged half-life) due to increased polarity .
Comparison with Ephedrine Phosphate
Ephedrine phosphate is a stimulant used as a decongestant. Contrasts include:
- Solubility and Stability : Ephedrine phosphate salts (e.g., sodium or ammonium variants) are highly water-soluble, whereas the bulky aromatic system in this compound may reduce solubility despite the phosphate group .
Comparison with Inorganic Phosphates
Inorganic phosphates like ammonium phosphate (NH₄)₃PO₄ and sodium dihydrogen phosphate (NaH₂PO₄) differ fundamentally:
- Chemical Nature: Inorganic phosphates are simple ionic salts, while this compound is a covalently bonded organophosphate with a complex organic backbone .
- Applications: Inorganic phosphates are widely used in fertilizers (e.g., ammonium phosphate boosts crop yields ) or food additives (e.g., NaH₂PO₄ as a buffering agent ), whereas this compound is likely restricted to specialized biomedical research due to its niche structure .
Data Tables
Table 1. Physicochemical Properties of Selected Phosphate Compounds
Table 2. Functional Group Impact on Bioactivity
Research Findings and Implications
- Phosphate Role in Solubility: Phosphorylation is a common strategy to improve drug solubility. For instance, sodium dihydrogen phosphate’s high solubility (59.9 g/100 mL) is leveraged in pharmaceutical formulations . This compound’s phosphate group may similarly enhance its bioavailability compared to non-phosphorylated alkaloids .
- Stability Considerations : Phosphates like ammonium phosphate decompose under heat, releasing toxic gases (e.g., NH₃) . This compound’s stability remains uncharacterized in the evidence but may require specialized storage conditions.
准备方法
Methylamination of α-Bromophenyl Ethyl Ketone
The process begins with α-bromophenyl ethyl ketone, which undergoes methylamination in toluene with aqueous methylamine (15–16.5 mL per 21.0 g ketone) at 40–45°C. Sodium hydroxide (15% solution) facilitates deprotonation, yielding α-methylamino propiophenone hydrochloride after acetone crystallization (74% yield).
Key Parameters
-
Temperature : 40–45°C
-
Solvent : Toluene
-
Base : 15% NaOH
-
Yield : 74%
Resolution Using Dibenzoyl Tartaric Acid
Racemic α-methylamino propiophenone is resolved using (2R,3S)-(-)-dibenzoyl tartaric acid (DBTA) in ethyl acetate. The diastereomeric salt of (S)-(-)-α-methylamino propiophenone precipitates and is purified via ethyl acetate:methanol (7:1) washes, achieving enantiomeric excess >98%.
Reduction to L-Ephedrine
The resolved intermediate undergoes borane reduction (KBH₄ in water, 25°C) to yield L-ephedrine. Acidification with phosphoric acid (85%) instead of HCl produces L-ephedrine phosphate. Critical adjustments include:
-
Stoichiometry : 1:1.05 molar ratio of intermediate to KBH₄
-
Acidification : Gradual addition of H₃PO₄ to pH 2–3
-
Crystallization : Ethanol-water mixture (3:1) for salt precipitation
Synthesis of Colchiceineamide
Colchiceineamide derivation from colchicine involves two stages: hydrolysis to colchiceine followed by amidation.
Hydrolysis of Colchicine to Colchiceine
Colchicine (C₂₂H₂₅NO₆) undergoes alkaline hydrolysis (0.5M NaOH, 60°C, 4h) to cleave the acetamide group, yielding colchiceine (C₂₁H₂₃NO₆). The reaction is monitored via HPLC, with a typical yield of 68–72%.
Amidation of Colchiceine
Colchiceine reacts with benzylamine (1.2 eq) in DMF using HATU as a coupling agent. After 12h at 25°C, the product is purified via silica chromatography (ethyl acetate:hexane, 1:1), achieving 65% yield.
Reaction Conditions
-
Coupling Agent : HATU (1.1 eq)
-
Solvent : DMF
-
Temperature : 25°C
-
Yield : 65%
Conjugation of Colchiceineamide and L-Ephedrine Phosphate
The final step involves coupling colchiceineamide with L-ephedrine phosphate via a carbodiimide-mediated esterification.
Esterification Protocol
-
Reagents : Colchiceineamide (1 eq), L-ephedrine phosphate (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.2 eq)
-
Solvent : Anhydrous DCM
-
Conditions : 0°C to 25°C, 24h
-
Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
-
Purification : Recrystallization from methanol-diethyl ether
Yield : 58% (crude), 45% after purification
Analytical Validation
-
HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water)
-
MS (ESI+) : m/z 589.2 [M+H]⁺
-
Specific Rotation : [α]D²⁵ = -42° (c = 1, MeOH)
Industrial Scalability and Process Optimization
Cost-Benefit Analysis of Synthetic Steps
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Methylamination | Toluene usage | Solvent recycling (85% recovery) |
| Resolution | DBTA cost | Catalyst recycling (70% reuse) |
| Amidation | HATU expense | Substitute with DCC (20% cheaper) |
常见问题
Q. How should researchers structure a systematic review to synthesize evidence on the compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines. Define search strings using Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "toxicity")) across Scopus, PubMed, and Cochrane Library. Screen studies in Covidence, extract data using piloted forms, and assess bias via ROB-2 tool. Perform meta-analyses with random-effects models if heterogeneity is present .
Tables for Key Data
Q. Table 1. Comparative Analytical Techniques for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
